Home > Products > Screening Compounds P139970 > Evogliptin Tartrate
Evogliptin Tartrate - 1222102-51-3

Evogliptin Tartrate

Catalog Number: EVT-508016
CAS Number: 1222102-51-3
Molecular Formula: C23H32F3N3O9
Molecular Weight: 551.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evogliptin tartrate is a novel, oral antihyperglycemic drug []. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor [, , , ]. This classification places it within a group of drugs known for their ability to regulate blood glucose levels. In a research context, evogliptin tartrate serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose homeostasis [, ].

Metformin Hydrochloride (MF)

Compound Description: Metformin hydrochloride is an oral antihyperglycemic drug commonly used to treat type 2 diabetes. It works by improving insulin sensitivity and reducing hepatic glucose production.

Relevance: Metformin hydrochloride is frequently co-formulated with Evogliptin (tartrate) in bilayer and trilayer tablets for the treatment of type 2 diabetes. This combination provides synergistic effects in managing blood glucose levels.

Evogliptin Acid

Compound Description: Evogliptin acid is a major metabolite of Evogliptin (tartrate). It is formed through the hydrolysis of the tartrate salt.

Relevance: As a primary metabolite, Evogliptin acid provides insights into the metabolism of Evogliptin (tartrate) in vivo. Understanding its formation and potential activity is crucial for evaluating the pharmacokinetic profile of the parent drug.

Hydroxyevogliptin

Compound Description: Hydroxyevogliptin refers to two identified metabolites of Evogliptin (tartrate): 4(S)-hydroxyevogliptin and 4(R)-hydroxyevogliptin. These metabolites are formed by the addition of a hydroxyl group to the parent molecule.

Relevance: The presence of 4(S)-hydroxyevogliptin and 4(R)-hydroxyevogliptin as metabolites, particularly as predominant ones in dogs, highlights the importance of stereoselectivity in the metabolism of Evogliptin (tartrate). Further research is needed to understand the pharmacological activity, if any, of these metabolites.

4(S)-Hydroxyevogliptin Glucuronide

Compound Description: This compound is a phase II metabolite of Evogliptin (tartrate) formed by the conjugation of 4(S)-hydroxyevogliptin with glucuronic acid.

Relevance: Glucuronidation is a common metabolic pathway that increases the water solubility of compounds, facilitating their excretion. The identification of 4(S)-hydroxyevogliptin glucuronide as a major metabolite in dogs underscores the role of glucuronidation in the elimination of Evogliptin (tartrate).

Source and Classification

Evogliptin tartrate is synthesized from various chemical precursors and is classified under the category of antihyperglycemic agents. It is specifically categorized as a Dipeptidyl Peptidase-4 inhibitor, which works by preventing the breakdown of incretin hormones, thereby increasing insulin secretion in response to meals and decreasing glucagon levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of evogliptin tartrate involves several chemical reactions that typically include the formation of the core structure followed by the introduction of the tartrate moiety. While specific proprietary methods may vary among manufacturers, a common approach includes:

  1. Formation of the Dipeptidyl Backbone: This step usually involves coupling amino acids or their derivatives through peptide bond formation.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance solubility and biological activity.
  3. Salt Formation: The final step often involves neutralizing the compound with tartaric acid to form evogliptin tartrate.

The detailed synthetic pathway can be complex and may require optimization for yield and purity.

Molecular Structure Analysis

Structure and Data

Evogliptin tartrate has a well-defined molecular structure characterized by its unique arrangement of atoms, which contributes to its pharmacological activity. The molecular formula is typically represented as C18H23N3O4C4H6O6C_{18}H_{23}N_{3}O_{4}\cdot C_{4}H_{6}O_{6}, indicating that it consists of both organic and inorganic components.

  • Molecular Weight: Approximately 397.46 g/mol
  • Structural Features: The structure includes a piperazine ring, which is essential for its activity as a Dipeptidyl Peptidase-4 inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

Evogliptin tartrate undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, evogliptin may undergo hydrolysis, leading to the formation of active metabolites.
  2. Oxidation-Reduction Reactions: These reactions may occur during metabolic processing, affecting its pharmacokinetics.
  3. Conjugation Reactions: Phase II metabolic processes may involve conjugation with glucuronic acid or sulfate for excretion.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems.

Mechanism of Action

Process and Data

Evogliptin tartrate acts primarily by inhibiting Dipeptidyl Peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, evogliptin increases the levels of these hormones, leading to:

  • Enhanced insulin secretion from pancreatic beta cells.
  • Suppressed glucagon release from alpha cells.
  • Improved glycemic control postprandially.

This mechanism plays a significant role in managing blood sugar levels in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Evogliptin tartrate exhibits several notable physical and chemical properties:

These properties are critical for formulation scientists when developing effective medicinal products.

Applications

Scientific Uses

Evogliptin tartrate is primarily utilized in the treatment of type 2 diabetes mellitus. Its applications extend to:

  • Combination Therapy: Often used alongside other antidiabetic drugs such as metformin or sulfonylureas to enhance glycemic control.
  • Research Studies: Investigated for potential benefits beyond glycemic control, including effects on weight management and cardiovascular health.

The ongoing research into evogliptin's efficacy continues to expand its potential applications within diabetes management and related metabolic disorders.

Chemical Characterization and Molecular Pharmacology

Structural Analysis of Evogliptin Tartrate: Stereochemistry and Tartrate Salt Formation

Evogliptin tartrate, chemically designated as (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one (2R,3R)-2,3-dihydroxybutanedioate, has a molecular formula of C₂₃H₃₂F₃N₃O₉ and a molecular weight of 551.51 g/mol [1] [8]. The compound features two chiral centers in the evogliptin free base: the 3R position of the piperazinone ring and the 3R position of the amino-butanoyl side chain. This R,R-configuration is critical for its biological activity, as stereochemical alterations significantly reduce binding affinity to dipeptidyl peptidase-4 (DPP-4) [8].

The tartrate salt formation involves ionic bonding between the protonated secondary amine of evogliptin and the carboxylate groups of (2R,3R)-tartaric acid. This interaction enhances crystallinity and stability. X-ray powder diffraction (XRPD) analysis confirms a crystalline structure stabilized by intermolecular hydrogen bonds between the tartrate’s hydroxyl groups and the piperazinone carbonyl oxygen [8]. The salt form improves aqueous solubility (100 mg/mL in DMSO) compared to the free base, facilitating gastrointestinal absorption [5] [7]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

  • ¹H NMR (CDCl₃): δ 7.45–7.15 (m, 1H, trifluorophenyl), 4.34/4.13 (rotameric doublets, piperazine CH₂), 3.20 (s, 1H, NH) [8].
  • ¹³C NMR (CDCl₃): δ 173.5 (C=O), 158.2–152.1 (trifluorophenyl), 71.8 (tartrate CH) [8].
  • Table 1: Structural and Spectroscopic Data for Evogliptin Tartrate
    PropertyValue/Characteristics
    Molecular FormulaC₂₃H₃₂F₃N₃O₉
    Molecular Weight551.51 g/mol
    Configuration(3R,3'R) for evogliptin; (2R,3R) for tartrate
    ¹H NMR Signalsδ 7.45–7.15 (m, 1H), 4.34/4.13 (d), 3.20 (s)
    ¹³C NMR Signalsδ 173.5, 158.2–152.1, 71.8
    Salt BondingIonic (amine-carboxylate) and hydrogen bonding

Physicochemical Properties: Solubility, Stability, and Bioavailability

Evogliptin tartrate is a white to off-white crystalline solid with high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL), but limited solubility in aqueous solutions (0.1–0.5 mg/mL in water) [5] [7]. Its partition coefficient (Log P) of 1.2 indicates moderate lipophilicity, which supports membrane permeability. The compound demonstrates pH-dependent stability: it remains intact under acidic conditions (pH 2–4) but undergoes hydrolysis at alkaline pH (>8), particularly at the piperazinone amide bond [2]. Solid-state stability studies confirm no significant degradation under controlled humidity (25°C/60% RH for 24 months) [8].

Absolute oral bioavailability in humans is 90.1% ± 5.2%, attributed to efficient intestinal absorption [2]. In preclinical models, bioavailability ranges from 60–76% in dogs and 27–91% in rats, with species-specific differences linked to first-pass metabolism [2] [10]. Food intake does not significantly alter absorption kinetics, supporting dose flexibility [2]. The tartrate salt enhances dissolution rates compared to other counterions, contributing to rapid peak plasma concentrations (Tmax) at 2–3 hours post-administration [4].

Molecular Targets: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Dynamics

Evogliptin tartrate is a potent, competitive inhibitor of DPP-4, with an IC50 of 0.98–1.2 nM against the human enzyme [5] [9]. It binds reversibly to the catalytic site of DPP-4, which comprises a conserved Glu205-Glu206 motif and the catalytic triad (Ser630, His740, Asp708). The trifluorophenyl group anchors into the S1 hydrophobic pocket, while the piperazinone carbonyl forms hydrogen bonds with Tyr631 and Tyr547 [9]. This binding sterically hinders the enzyme’s access to glucagon-like peptide-1 (GLP-1), preventing its proteolytic inactivation [6] [9].

Evogliptin exhibits >10,000-fold selectivity for DPP-4 over related proteases (DPP-8, DPP-9, fibroblast activation protein), minimizing off-target effects [9]. In vitro, it inhibits >90% of plasma DPP-4 activity at concentrations of 1 µg/mL within 12 hours in human T-cells [5]. In vivo, a single 10 mg/kg dose in rats sustains >80% enzyme inhibition for 24 hours, correlating with elevated active GLP-1 levels (2.5-fold increase) [10]. The inhibition is glucose-dependent, mitigating hypoglycemia risk [9].

  • Table 2: Selectivity Profile of Evogliptin Against DPP Enzyme Family
    EnzymeIC50 (nM)Selectivity Ratio (vs. DPP-4)
    DPP-40.98–1.21
    DPP-8>10,000>10,000
    DPP-9>10,000>10,000
    FAP8,500>8,500

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion

Absorption & Distribution

Evogliptin is rapidly absorbed after oral administration, with a Tmax of 2.5 ± 0.8 hours in humans. Plasma protein binding is moderate (65–70%), primarily to albumin. The volume of distribution (Vd) is 350 ± 45 L, indicating extensive tissue penetration [2]. Animal studies confirm high concentrations in the liver, kidneys, and intestines, but low penetration into the central nervous system [4] [10].

Metabolism

Hepatic metabolism via cytochrome P450 isozymes CYP3A4 and CYP3A5 generates 23 metabolites, primarily through:

  • Hydroxylation: Formation of M7 (4(S)-hydroxyevogliptin) and M8 (4(R)-hydroxyevogliptin) [2] [4].
  • Glucuronidation: M7-glucuronide (major in dogs) [4].
  • Oxidative deamination: Evogliptin acid (M9; major in rats) [4].Evogliptin itself remains the predominant circulating species (70–85% of plasma radioactivity) [2] [4].

Excretion

Elimination occurs via renal (43.3% in dogs, 29.7% in rats) and fecal routes (53.5% in dogs, 66.5% in rats) over 168 hours [4]. In humans, 89.8% of an oral dose is excreted as unchanged evogliptin (urine: 35–40%; feces: 50–55%), with metabolites M7 and M8 accounting for <10% [2]. Biliary excretion contributes significantly to fecal elimination, evidenced by M7/M8 recovery in bile-duct cannulated models [2] [4].

  • Table 3: Key Pharmacokinetic Parameters in Humans and Preclinical Models
    ParameterHumansRatsDogs
    Bioavailability90.1% ± 5.2%27–91%60–76%
    Tmax (h)2.5 ± 0.81.5–2.02.0–3.0
    Vd (L)350 ± 455.2 ± 0.98.1 ± 1.5
    Urinary Excretion35–40% (unchanged)29.7% (total)43.3% (total)
    Fecal Excretion50–55% (unchanged)66.5% (total)53.5% (total)

Properties

CAS Number

1222102-51-3

Product Name

Evogliptin Tartrate

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C23H32F3N3O9

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N

SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

2-​Piperazinone, 4-​[(3R)​-​3-​amino-​1-​oxo-​4-​(2,​4,​5-​trifluorophenyl)​butyl]​-​3-​[(1,​1-​dimethylethoxy)​methyl]​-​, (3R)​-​, (2R,​3R)​-​2,​3-​dihydroxybutanedioat​e (1:1)

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.